(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid

Description

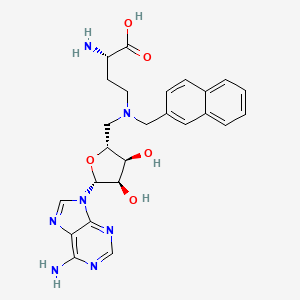

(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid is a complex adenosine-derived molecule with a unique structural framework. Its core consists of:

- Adenosine moiety: The tetrahydrofuran ring system with a 6-amino-9H-purine (adenine) base at the 5'-position .

- Substituents: A naphthalen-2-ylmethyl group and a methylene-linked amino butanoic acid side chain. The stereochemistry (S/R configurations) is critical for its interactions with biological targets .

- Functional groups: Hydroxyl groups on the tetrahydrofuran ring, a secondary amine, and a carboxylic acid terminus, enabling hydrogen bonding and ionic interactions .

This compound is hypothesized to target enzymes or receptors that recognize adenosine analogs, such as nicotinamide N-methyltransferase (NNMT) or purinergic receptors, due to its structural similarity to adenosine derivatives .

Properties

IUPAC Name |

(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(naphthalen-2-ylmethyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N7O5/c26-17(25(35)36)7-8-31(10-14-5-6-15-3-1-2-4-16(15)9-14)11-18-20(33)21(34)24(37-18)32-13-30-19-22(27)28-12-29-23(19)32/h1-6,9,12-13,17-18,20-21,24,33-34H,7-8,10-11,26H2,(H,35,36)(H2,27,28,29)/t17-,18+,20+,21+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISQGTLCZLBIAR-XCPBYIKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CN(CCC(C(=O)O)N)CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)CN(CC[C@@H](C(=O)O)N)C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisubstrate Inhibitor 78 involves multiple steps, starting with the preparation of the core structure, which includes a purine base and a naphthalene moiety. The synthetic route typically involves:

Formation of the Purine Base: This step involves the synthesis of a purine derivative, which is then functionalized to introduce amino and hydroxyl groups.

Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a series of substitution reactions, often involving halogenated intermediates.

Coupling Reactions: The final step involves coupling the purine base with the naphthalene moiety under specific conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of Bisubstrate Inhibitor 78 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Bisubstrate Inhibitor 78 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the purine base.

Substitution: The naphthalene moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenated intermediates and nucleophiles like amines and thiols are commonly used.

Major Products

Scientific Research Applications

Bisubstrate Inhibitor 78 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.

Biology: The compound is used to investigate the role of NNMT in cellular metabolism and its implications in diseases.

Medicine: Bisubstrate Inhibitor 78 is being explored for its potential in cancer therapy, particularly in targeting NNMT to inhibit tumor growth.

Mechanism of Action

Bisubstrate Inhibitor 78 exerts its effects by binding to the active site of NNMT. It occupies the binding pockets for the NNMT substrates S-adenosyl-L-methionine and nicotinamide, thereby preventing the enzyme from catalyzing the methylation reaction. This inhibition leads to a reduction in the levels of 1-methylnicotinamide, a product of NNMT activity, which in turn affects cellular processes such as proliferation and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Similarities

The table below highlights structural variations among adenosine derivatives, focusing on substituents and functional groups:

Key Observations:

Sulfanyl-linked analogs (e.g., ) exhibit altered redox properties and may form disulfide bonds with cysteine residues in proteins.

Stereochemical Specificity: The (S)-configuration in the amino butanoic acid side chain is conserved across analogs, suggesting a role in chiral recognition by enzymes or receptors .

Bioactivity and Mechanism of Action

Anticancer Potential:

- Compounds with naphthalene or aryl groups (e.g., the target compound) show enhanced anticancer activity compared to methyl-substituted analogs, likely due to improved intercalation with DNA or inhibition of kinases .

- Ethylcarbamoyl-substituted derivatives (e.g., ) target adenosine receptors (e.g., A2A) and exhibit anti-inflammatory effects, but their anticancer efficacy is lower .

Enzyme Inhibition:

- The target compound’s adenosine core aligns with inhibitors of nicotinamide N-methyltransferase (NNMT), a metabolic enzyme overexpressed in cancers. Methyl-substituted analogs (e.g., ) show moderate NNMT inhibition (IC50 ~10 µM), while bulkier groups (naphthalene) may improve binding affinity .

Metabolic Stability:

Computational and Experimental Data

- Molecular Clustering: Bioactivity profiles cluster adenosine derivatives with similar substituents, indicating shared mechanisms (e.g., kinase inhibition or receptor antagonism) .

- Metabolite Dereplication : Mass spectrometry (MS/MS) and NMR analyses confirm that structural variations (e.g., naphthalene vs. methyl) produce distinct fragmentation patterns, aiding in identification .

Biological Activity

(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(naphthalen-2-ylmethyl)amino)butanoic acid is a complex compound with significant biological implications. It features a structure that combines amino acids and purine derivatives, which are known to play critical roles in various biochemical pathways. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 566.53 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H33F3N8O7 |

| Molecular Weight | 566.53 g/mol |

| CAS Number | 2245255-66-5 |

| Purity | Not specified |

| Storage Conditions | 2-8°C, dark place |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been studied for its potential inhibitory effects on Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide and implicated in various metabolic disorders.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit strong inhibition of NNMT. For instance, certain bisubstrate inhibitors have shown IC50 values as low as 0.061 μM against NNMT, highlighting the potential for this compound to serve as a therapeutic agent in conditions such as cancer and metabolic syndromes associated with NNMT dysregulation .

Case Studies

- NNMT Inhibition : A study demonstrated that modifications to the structure of NNMT inhibitors could significantly enhance their potency. The introduction of electron-deficient aromatic groups improved binding affinity to the enzyme's active site. This suggests that this compound could be optimized for better efficacy through structural modifications .

- Metabolic Pathways : Another study explored the role of NNMT in metabolic pathways related to energy homeostasis and detoxification. The inhibition of this enzyme by compounds like (S)-2-amino-4... could potentially modulate these pathways, offering therapeutic benefits for metabolic disorders .

Research Findings

Recent findings emphasize the importance of structure–activity relationships (SAR) in developing effective inhibitors targeting NNMT:

| Compound | IC50 (μM) | Comments |

|---|---|---|

| Compound A | 0.19 | Potent inhibitor |

| Compound B | 0.64 | Moderate activity |

| (S)-2-amino... | TBD | Potential for optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.